2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Overview
Description
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused to a phenyl group, which is further connected to a pyridine ring The trifluoroacetate group is attached to the nitrogen atom of the pyrazole ring
Mechanism of Action
Target of Action
Compounds with a similar pyrazoline moiety have been found to be pharmacologically active and are present in several marketed molecules with a wide range of uses .
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to different biological activities . For instance, some pyrazoline derivatives have been found to inhibit tyrosine kinase .
Biochemical Pathways
Pyrazoline derivatives have been reported to impact a wide range of pathways due to their broad-spectrum utility .
Result of Action
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Trifluoroacetate Group: The trifluoroacetate group can be introduced by reacting the pyrazole derivative with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoroacetate group.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetate group.
Scientific Research Applications
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: A simpler analog with a phenyl group attached to the pyrazole ring.
2-(1H-Pyrazol-3-yl)pyridine: A compound with a pyrazole ring fused to a pyridine ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-8-15-13(6-1)11-4-3-5-12(10-11)14-7-9-16-17-14/h1-10H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUOGZHXCFOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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